
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MGS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MGS is a member of the glycine receptor agonists family, and it has been found to have a significant impact on the central nervous system.
Mechanism of Action
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a glycine receptor agonist, which means that it enhances the activity of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of neurotransmitter release, and they play a crucial role in the modulation of pain, anxiety, and seizure activity. This compound has been found to enhance the activity of glycine receptors, which results in an overall reduction in pain, anxiety, and seizure activity.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of inflammatory mediators. This compound has also been found to have anxiolytic effects, which means that it reduces anxiety and stress levels. Additionally, this compound has been shown to have anticonvulsant properties, which means that it can reduce seizure activity.
Advantages and Limitations for Lab Experiments
One of the advantages of N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it has been extensively studied in animal models, which means that there is a significant amount of data available on its biochemical and physiological effects. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of this compound is that it has not been extensively studied in human clinical trials, which means that its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential area of research is the development of new this compound analogs that have improved pharmacokinetic properties. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials. Finally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, and further research is needed to explore these potential therapeutic applications.
Synthesis Methods
The synthesis of N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through the reaction of 4-methoxyphenylacetic acid, 4-methylbenzaldehyde, and methylsulfonyl chloride in the presence of a base catalyst. The resulting product is then treated with glycine methyl ester to yield this compound.
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on the central nervous system, and it has been shown to be effective in treating a variety of neurological disorders. This compound has been studied in animal models for its potential use in the treatment of chronic pain, epilepsy, and anxiety disorders.
properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-4-6-14(7-5-13)18-17(20)12-19(24(3,21)22)15-8-10-16(23-2)11-9-15/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUZFNDINJZWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)
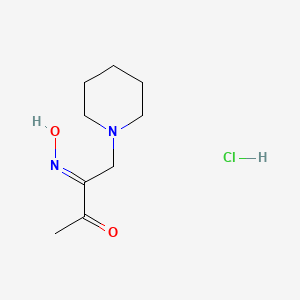
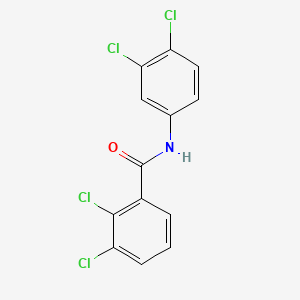
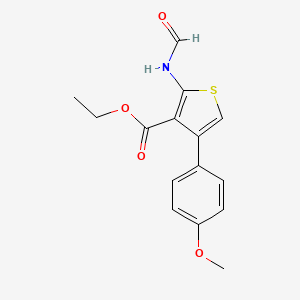
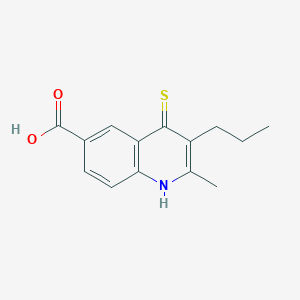
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
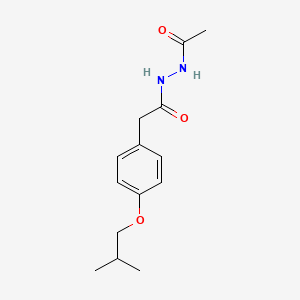
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)

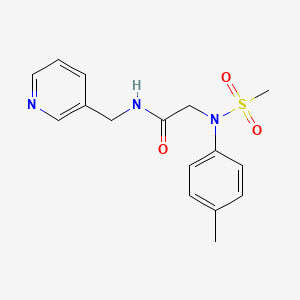
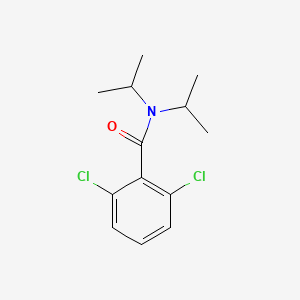
![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)